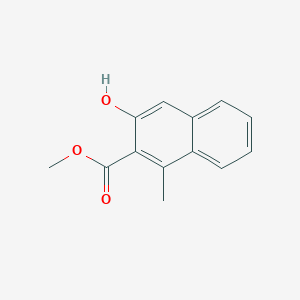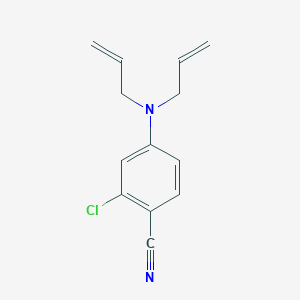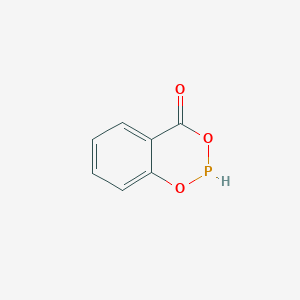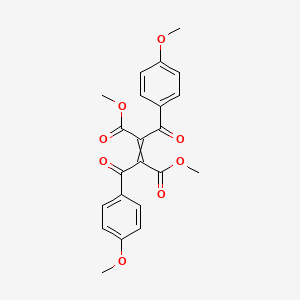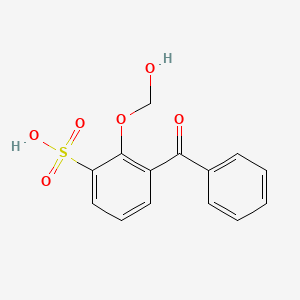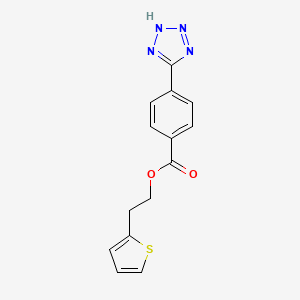
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that combines a thiophene ring, a tetrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl thiophene with a suitable base.
Esterification: The final step involves the esterification of the tetrazole and thiophene intermediates with 4-carboxybenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Ammonia, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic Acid: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)ethyl Benzoate: Similar structure but lacks the tetrazole ring.
Uniqueness
2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the combination of the thiophene and tetrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
651769-48-1 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-thiophen-2-ylethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C14H12N4O2S/c19-14(20-8-7-12-2-1-9-21-12)11-5-3-10(4-6-11)13-15-17-18-16-13/h1-6,9H,7-8H2,(H,15,16,17,18) |
InChI Key |
PAYHBAMJVSUALA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


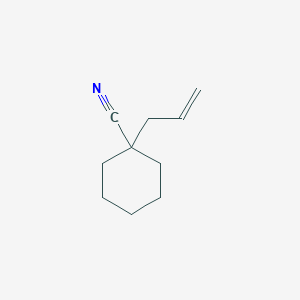
![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)
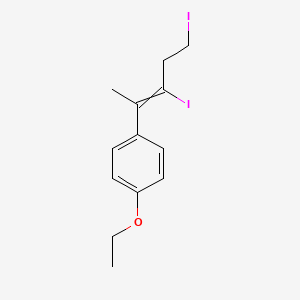
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-](/img/structure/B12534784.png)
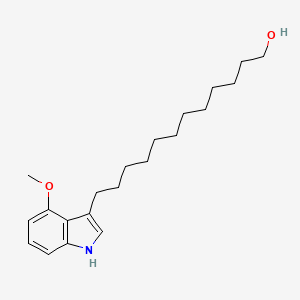
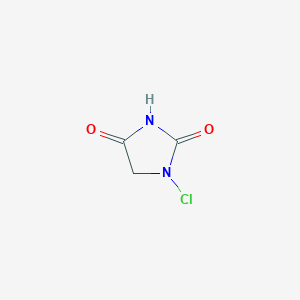
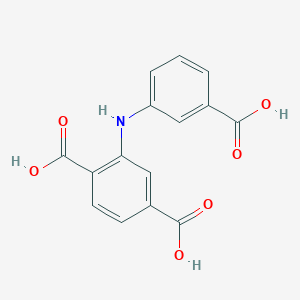
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)
